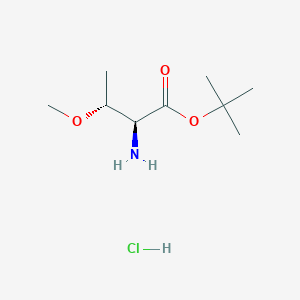

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride, also known as Boc-3-amino-4-methoxyphenylalanine hydrochloride, is a chemical compound that has attracted significant attention from researchers due to its potential applications in the pharmaceutical industry. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis.

Scientific Research Applications

Synthesis of Multifunctional Dendrimers

Tert-butyl derivatives are key in synthesizing multifunctional dendrimers. For instance, Newkome et al. (2003) described synthesizing 1 → (2 + 1) C-branched monomers, which are crucial for constructing multifunctionalized dendrimers. These monomers, possessing protected hydroxy groups or mixed esters, were attached to a four-directional core, producing first-generation dendrimers with potential applications in drug delivery and materials science (Newkome et al., 2003).

Biocompatible Polymers from Biomass

Tert-butyl derivatives are used to produce biocompatible polymers via copolymerization with carbon dioxide, offering an environmentally benign alternative. Tsai et al. (2016) demonstrated the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl 3,4-epoxybutanoate and CO2, indicating potential applications in biodegradable materials and drug delivery systems (Tsai et al., 2016).

Total Synthesis of Natural Products

Tert-butyl derivatives are instrumental in the total synthesis of complex natural products, such as cryptophycin-24 (Arenastatin A), highlighting their role in advancing synthetic chemistry and drug development efforts. Eggen et al. (2000) reported efficient protocols for synthesizing major components of the cryptophycins, emphasizing the versatility of tert-butyl derivatives in synthesizing structurally complex molecules (Eggen et al., 2000).

Chemosensors for Metal Ions

Tert-butyl based compounds serve as chemosensors for detecting metal ions, which is vital in environmental monitoring and biomedical applications. Roy et al. (2019) described a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions, showcasing the applicability of tert-butyl derivatives in developing sensitive and selective sensors for metal ions (Roy et al., 2019).

properties

IUPAC Name |

tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-6(12-5)7(10)8(11)13-9(2,3)4;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTPZRGPFJQECP-HHQFNNIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)